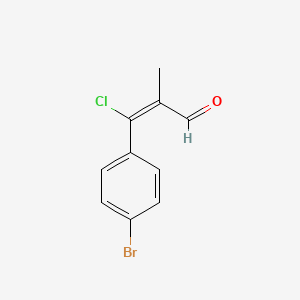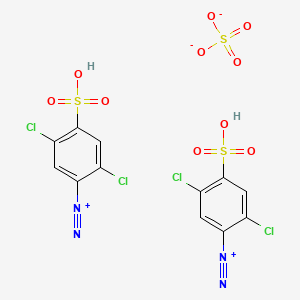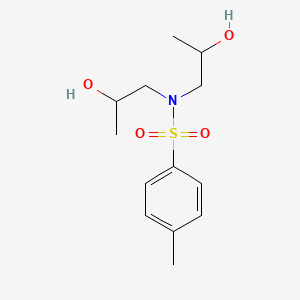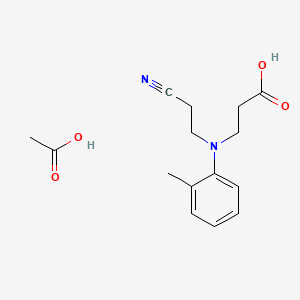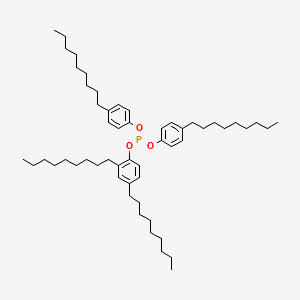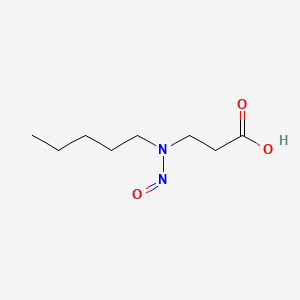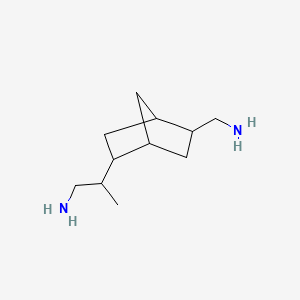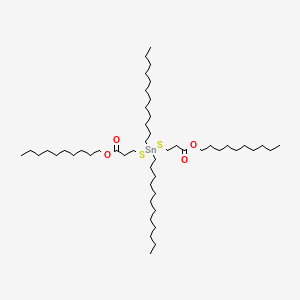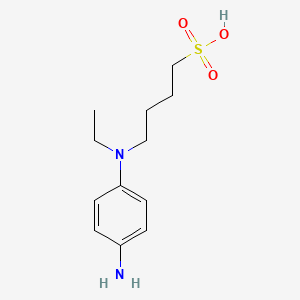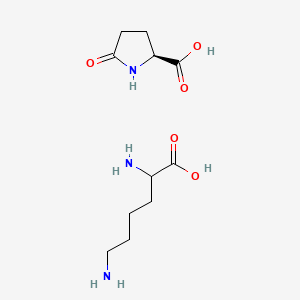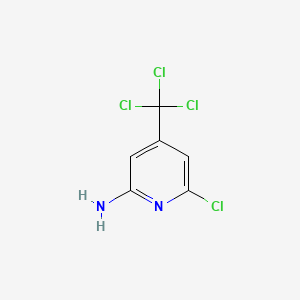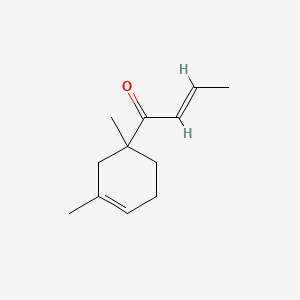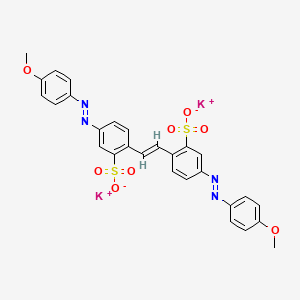
Ethyl (4-nitrophenyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-nitrophenyl) phosphate is an organic compound with the molecular formula C11H11NO4P. It is a derivative of phenyl phosphate and contains a nitro group (-NO2) attached to the benzene ring, making it a nitrophenyl compound. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Phosphate Esterification: this compound can be synthesized through the esterification of 4-nitrophenol with ethyl phosphoric acid in the presence of a dehydrating agent such as concentrated sulfuric acid.
Phosphorylation Reaction: Another method involves the direct phosphorylation of 4-nitrophenol using phosphorus oxychloride (POCl3) and ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions. The process involves continuous monitoring of reaction conditions, including temperature, pressure, and pH, to ensure the efficient formation of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of Ethyl (4-aminophenyl) phosphate.
Substitution: Substitution reactions can occur at the nitro group or the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitrophenol derivatives, nitrobenzoic acids.
Reduction: Aminophenol derivatives, amino acids.
Substitution: Alkylated phenyl phosphates, substituted phenols.
Scientific Research Applications
Ethyl (4-nitrophenyl) phosphate is used in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry for studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate enzyme activities and metabolic pathways.
Industry: this compound is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which Ethyl (4-nitrophenyl) phosphate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in enzymes or other biological molecules.
Pathways Involved: The compound may inhibit or activate certain biochemical pathways, depending on its specific interactions with target molecules.
Comparison with Similar Compounds
Ethyl (3-nitrophenyl) phosphate: Similar structure but with the nitro group at a different position on the benzene ring.
Ethyl (2-nitrophenyl) phosphate: Another positional isomer with different chemical properties.
Ethyl (4-nitrobenzoate): A related compound with a different functional group.
Uniqueness: Ethyl (4-nitrophenyl) phosphate is unique due to its specific position of the nitro group, which influences its reactivity and biological activity compared to its positional isomers.
Properties
CAS No. |
17659-67-5 |
|---|---|
Molecular Formula |
C8H10NO6P |
Molecular Weight |
247.14 g/mol |
IUPAC Name |
ethyl (4-nitrophenyl) hydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P/c1-2-14-16(12,13)15-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
YTFMVJUJFNLWIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


